

# Application Note: Mass Spectrometry

## Fragmentation Analysis of Hydroxy Darunavir

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### Compound of Interest

Compound Name: Hydroxy Darunavir

Cat. No.: B600896

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Audience: Researchers, scientists, and drug development professionals.

### Introduction

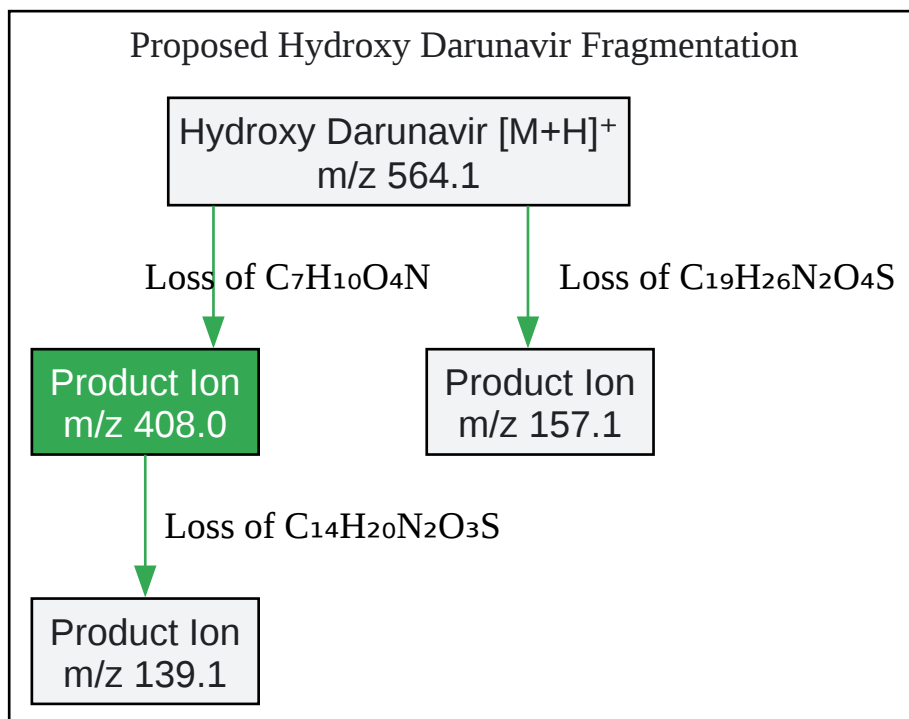
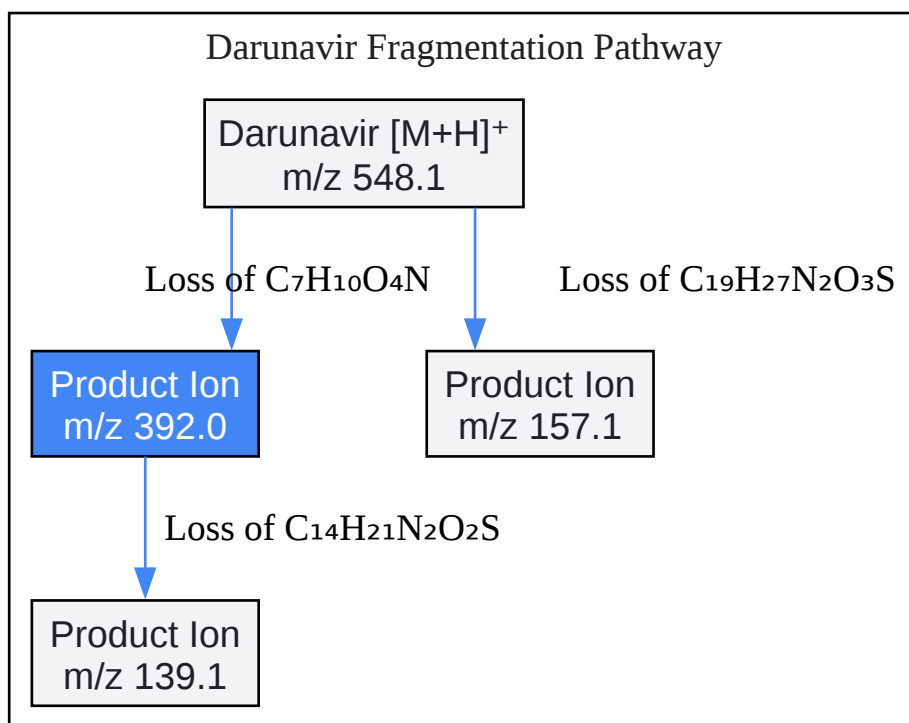
Darunavir is a potent protease inhibitor used in the treatment of Human Immunodeficiency Virus (HIV) infection[1][2]. As with many pharmaceuticals, understanding its metabolic fate is crucial for evaluating its efficacy, safety, and potential drug-drug interactions. One of the primary metabolic pathways for darunavir is oxidation, leading to the formation of hydroxylated metabolites (**hydroxy darunavir**)[3]. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the identification and characterization of such metabolites[4][5]. This application note provides a detailed overview of the mass spectrometric fragmentation patterns of **hydroxy darunavir**, along with protocols for its analysis.

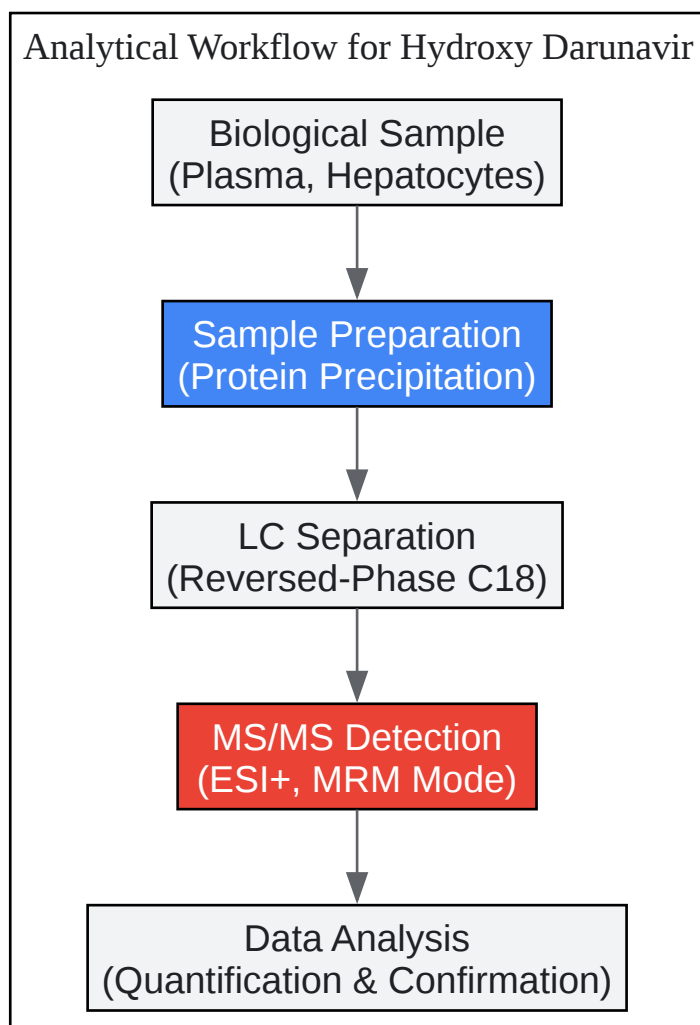
The structural characterization of metabolites via MS/MS relies on comparing their fragmentation patterns to that of the parent drug. By understanding the fragmentation of darunavir, one can propose structures for its metabolites by identifying mass shifts in the fragment ions. This document outlines the established fragmentation of darunavir and provides a proposed fragmentation pathway for **hydroxy darunavir** based on established principles and available data.

## Mass Spectrometry Fragmentation Pathways

### Darunavir Fragmentation

The fragmentation of the parent drug, darunavir, has been previously reported. In positive electrospray ionization (ESI+) mode, darunavir typically forms a protonated molecule  $[M+H]^+$  at a mass-to-charge ratio ( $m/z$ ) of 548.1. Collision-induced dissociation (CID) of this precursor ion leads to several characteristic product ions. The primary fragmentation occurs at the carbamate and sulfonamide linkages. A key transition monitored for quantification is the fragmentation of the  $m/z$  548.1 precursor to the  $m/z$  392.0 product ion. This corresponds to the loss of the hexahydrofuro[2,3-*b*]furan-3-yl carbamic acid moiety.





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## References

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- 5. mdpi.com [mdpi.com]
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